molecular formula C9H13NO2 B1676334 Metaraminol CAS No. 54-49-9

Metaraminol

Cat. No.: B1676334
CAS No.: 54-49-9
M. Wt: 167.20 g/mol
InChI Key: WXFIGDLSSYIKKV-RCOVLWMOSA-N
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Description

Metaraminol is a synthetic sympathomimetic amine that acts as a potent vasoconstrictor, making it a valuable compound for cardiovascular and pharmacological research . Its primary research value lies in its mixed mechanism of action: it functions both as a direct agonist on α1-adrenergic receptors and indirectly stimulates the release of endogenous norepinephrine from neuronal storage sites, allowing scientists to study complex adrenergic signaling and false neurotransmitter dynamics . This indirect activity can lead to the depletion of catecholamine stores and tachyphylaxis with prolonged exposure, a relevant area of study in receptor adaptation . Researchers utilize this compound to investigate hemodynamics, vascular tone, and the pathophysiology of hypotension in experimental models . The compound is also referenced in studies exploring cardiac inotropy and reflex bradycardia due to its mild β1-adrenergic receptor activity . This compound (C9H13NO2) is provided as a high-purity compound to ensure reliable and reproducible results in your laboratory . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol
Source PubChem
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InChI

InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFIGDLSSYIKKV-RCOVLWMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
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Related CAS

33402-03-8 (bitartrate (1:1) (salt))
Record name Metaraminol [INN:BAN]
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DSSTOX Substance ID

DTXSID8023268
Record name Metaraminol
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Molecular Weight

167.20 g/mol
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Physical Description

Solid
Record name Metaraminol
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Solubility

SOLUBILITY IN ALCOHOL: 1 G/100 ML /BITARTRATE/, INSOL IN CHLOROFORM, ETHER, ACETONE /BITARTRATE/, 1.28e+01 g/L
Record name Metaraminol
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CAS No.

54-49-9
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Melting Point

107.5 °C
Record name Metaraminol
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Record name Metaraminol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Early Enzymatic Approaches

Initial synthetic routes relied on biocatalytic methods using Saccharomyces cerevisiae to catalyze the condensation of m-hydroxybenzaldehyde with acetaldehyde. This yeast-mediated process generated 1-(3-hydroxyphenyl)-2-nitroethanol intermediates with moderate stereoselectivity (45-55% ee). Subsequent hydrogenation over palladium-on-carbon (Pd/C) yielded racemic this compound, necessitating complex resolution techniques involving fractional crystallization with D-(-)-tartaric acid. The four-step process suffered from inconsistent enzyme activity (40-60% batch variability) and low overall yields (28-32%).

Transition to Chemical Catalysis

To circumvent enzymatic limitations, chemists developed metal-catalyzed asymmetric hydrogenation systems. A 1998 protocol employed ruthenium-BINAP complexes for direct reduction of β-nitro alcohols, achieving 68% ee but requiring high-pressure hydrogenation equipment (50-100 bar). The critical limitation remained the synthesis of chiral β-nitro alcohol precursors, which involved multistep protection/deprotection sequences of m-hydroxybenzaldehyde derivatives.

Modern Catalytic Asymmetric Synthesis

Chiral Induction via Cinchona Alkaloid-Copper Complexes

The breakthrough CN103739504A patent describes a three-step synthesis leveraging a copper-cinchona alkaloid catalyst system (Fig. 1):

Step 1: Nitroaldol Reaction
m-Hydroxybenzaldehyde (1.22 g, 10 mmol) undergoes nitroethane condensation in ethanol at -23°C using:

  • 2,4,5-Trimethylimidazolium (0.1 g, 0.5 mmol)
  • Copper(II) acetate monohydrate (0.07 g, 0.35 mmol)
  • Cinchonine (0.07 g, 0.2 mmol)

After 42 hours, acid workup (20% HCl to pH 3) and extraction yields the β-nitro alcohol intermediate (0.77 g, 65%) with 83% ee.

Step 2: Catalytic Hydrogenation
Pd/C-mediated hydrogenation (50 mg catalyst, 23-30°C, 43 hours) reduces the nitro group to amine, achieving 88% ee in this compound free base.

Step 3: Diastereomeric Salt Formation
Crystallization with L-(+)-tartaric acid in ethanol (10 ml saturated solution, 4°C, 20 hours) produces this compound bitartrate (0.40 g, 49% overall yield) with >99% diastereomeric purity.

Comparative Analysis of Catalytic Systems

Table 1: Performance of Chiral Catalysts in Nitroaldol Step

Catalyst System Temp (°C) Time (h) Yield (%) ee (%)
Cinchonine/Cu(OAc)₂·H₂O -23 42 65 83
Quinidine/Cu(OAc)₂·H₂O -24 44 61 80
Ru-TolBINAP 25 24 78 68
Proline-derived organocatalyst -20 72 55 72

The copper-cinchona system demonstrates superior enantioselectivity at reduced temperatures, though requiring longer reaction times compared to ruthenium catalysts.

Stereochemical Control Strategies

Resolution via Tartaric Acid Derivatives

Crystallization with chiral resolving agents remains critical for achieving pharmaceutical-grade enantiopurity. The (1R,2S)-metaraminol isomer preferentially forms a crystalline complex with L-(+)-tartaric acid due to complementary hydrogen bonding patterns (Fig. 2). Optimal conditions involve:

  • Ethanol/water (4:1 v/v) solvent system
  • Supersaturation ratio of 1.8
  • Cooling rate of 0.5°C/min
    This process achieves 97.3% diastereomeric excess in the final bitartrate salt.

Chromatographic Enrichment

Preparative chiral HPLC using Crownpak CR(+) columns (10 μm, 250 × 20 mm) with 113 mM HClO₄ mobile phase resolves stereoisomers with baseline separation (α = 1.12-1.18). The elution order follows:

  • (1R,2R)-enantiomer (k' = 2.3)
  • (1R,2S)-metaraminol (k' = 3.1)
  • (1S,2R)-enantiomer (k' = 4.7)
  • (1S,2S)-enantiomer (k' = 5.9)

Process Optimization and Scale-Up Considerations

Solvent Selection Matrix

Ethanol demonstrates optimal balance for both reaction steps:

  • Nitroaldol: ε = 24.3 (enhances nitroethane solubility)
  • Hydrogenation: δH = 19.8 MPa¹/² (ideal for Pd/C dispersion)
    Alternative solvents like THF or acetonitrile reduce yields by 15-20% due to catalyst deactivation.

Hydrogenation Kinetic Profile

In situ FTIR monitoring reveals three-phase kinetics:

  • Induction period (0-6 h): Nitro group adsorption on Pd
  • Linear reduction (6-35 h): -d[NO₂]/dt = 0.12 mmol/min
  • Terminal phase (>35 h): Amine product inhibition

Oxygen partial pressure below 0.5 ppm is critical to prevent Pd oxidation (≥0.8 ppm decreases reaction rate by 40%).

Analytical Characterization Protocols

Chiral Purity Assessment

HPLC Method Parameters:

  • Column: Chirobiotic T (250 × 4.6 mm, 5 μm)
  • Mobile phase: MeOH/0.1% DEA (95:5)
  • Flow: 1.0 ml/min
  • Detection: 225 nm
    Retention times:
  • (1R,2S): 8.2 min
  • (1S,2R): 9.7 min

Spectroscopic Fingerprinting

¹H NMR (400 MHz, D₂O) key signals:

  • δ 6.78 (t, J = 8 Hz, H-5)
  • δ 6.65 (dd, J = 8, 2 Hz, H-4)
  • δ 6.58 (d, J = 2 Hz, H-2)
  • δ 4.12 (m, H-1')
  • δ 2.96 (q, J = 6.5 Hz, H-2')
  • δ 1.05 (d, J = 6.5 Hz, CH₃)

MS (ESI+): m/z 168.1024 [M+H]⁺ (calc. 168.1024).

Chemical Reactions Analysis

Types of Reactions

Metaraminol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as its ketone, aldehyde, and substituted amine forms .

Scientific Research Applications

Clinical Applications

Metaraminol is used in various clinical scenarios:

  • Critical Care Settings :
    • It is commonly employed in intensive care units (ICUs) for patients with severe hypotension or shock. A survey indicated that 88% of critical care units in the UK utilize this compound in emergencies, surgeries, and medical wards .
  • Peripheral Infusion :
    • Recent studies have explored the safety and efficacy of peripheral this compound infusion. One study involving 273 patients demonstrated that it successfully achieved target blood pressure in 73.4% of cases while minimizing complications associated with central venous catheterization .
  • Obstetrics :
    • This compound has been compared with phenylephrine for managing hypotension during cesarean sections. It has shown superior outcomes in maintaining maternal blood pressure and improving fetal acid-base balance .

Peripheral this compound Infusion Study

  • Objective : To evaluate the safety and effectiveness of peripheral this compound infusion in neurological patients.
  • Results : Achieved hemodynamic stability in 80.6% of patients with minimal adverse effects; complications were resolved with local treatment .
ParameterValue
Total Patients273
Target BP Achievement73.4%
Adverse Events5 (resolved with local treatment)
Average Infusion Rate8.7 mg/h
Duration of InfusionMedian 79.3 hours

Comparative Study with Norepinephrine

  • Objective : To compare this compound's effects with norepinephrine on hemodynamic parameters.
  • Findings : Both drugs produced similar hemodynamic profiles; however, this compound was associated with a marginally higher pulmonary artery pressure .
Study ReferenceType of StudyPopulation SizeKey Findings
Natalini et al., 2005Prospective Cohort10No significant changes in hemodynamics
McDonnell et al., 2017Randomized Controlled100Reactive hypertension noted at higher doses

Dose-Dependent Efficacy

  • A study assessed the dose-response relationship for this compound infusion rates, revealing that higher doses led to decreased incidences of hypotension but increased reactive hypertension risks at extreme doses .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Metaraminol vs. Norepinephrine

Norepinephrine, a first-line vasopressor for septic shock, is a direct α1/β1-agonist. Comparative studies highlight:

Parameter This compound Norepinephrine Source
Pressor Efficacy Equivalent MAP elevation Equivalent MAP elevation
Heart Rate No significant increase May increase due to β1 effects
Renal Outcomes Lower creatinine; reduced AKI risk Higher creatinine in some studies
Dose Equivalence ~6:1 (μg·kg<sup>-1</sup>·min<sup>-1</sup>) 1:1 (μg·kg<sup>-1</sup>·min<sup>-1</sup>)
Cost Higher Lower
  • Key Findings: In septic shock models, this compound maintained renal perfusion better than norepinephrine, with lower creatinine levels at 3 hours post-treatment . A 2024 randomized study in miniature pigs found this compound reduced heart rate post-treatment (ΔHR: -28 vs. -12 bpm; P = 0.023) and improved urine output . Economic analyses show this compound infusions cost significantly more than norepinephrine due to higher dosing requirements .

This compound vs. Phenylephrine

Phenylephrine, a pure α1-agonist , is commonly used in obstetric anesthesia. Comparisons include:

Parameter This compound Phenylephrine Source
Pressor Efficacy Non-inferior MAP stabilization Non-inferior MAP stabilization
Heart Rate Stable or reduced Reflex bradycardia common
Fetal Outcomes Higher umbilical arterial pH Similar pH
Hypotension Incidence Lower (16% vs. 24%) Higher
  • Key Findings: In cesarean sections under spinal anesthesia, this compound achieved a higher umbilical arterial pH (7.32 ± 0.03 vs. 7.31 ± 0.03; P < 0.05) compared to phenylephrine . this compound’s β-adrenergic activity mitigates reflex bradycardia, making it preferable in patients with baseline tachycardia .

This compound vs. Ephedrine

Ephedrine, a mixed α/β-agonist , is less favored due to tachyphylaxis and fetal acidosis risks:

Parameter This compound Ephedrine Source
Pressor Duration Longer duration (>60 mins) Shorter duration (~30 mins)
Fetal Acidosis Risk Lower Higher
Maternal Hypertension Rare Common
  • Key Findings: A meta-analysis showed this compound reduced fetal acidosis incidence (OR: 0.45; 95% CI: 0.23–0.89) compared to ephedrine . Ephedrine’s β2-mediated vasodilation increases hypotension recurrence .

Mechanistic and Clinical Considerations

  • Renal Protection: this compound’s indirect norepinephrine release may preserve renal medullary oxygenation, reducing acute kidney injury risk .
  • Limitations: Limited large-scale RCTs exist; current evidence relies on animal models and small human trials .

Biological Activity

Metaraminol is a sympathomimetic amine primarily used as a vasopressor agent in clinical settings. Its biological activity is characterized by its ability to stimulate alpha-1 adrenergic receptors, leading to peripheral vasoconstriction and an increase in systemic blood pressure. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant clinical studies.

This compound predominantly acts as a pure alpha-1 adrenergic receptor agonist , which results in vasoconstriction and increased blood pressure. The mechanism involves:

  • Vasoconstriction : By stimulating alpha-1 receptors, this compound causes blood vessels to constrict, thereby elevating both systolic and diastolic blood pressure.
  • Norepinephrine Release : this compound indirectly promotes the release of norepinephrine from sympathetic nerve endings, although prolonged use may deplete these stores, leading to tachyphylaxis .

Pharmacokinetics

  • Onset of Action : 1-2 minutes after intravenous (IV) administration.
  • Duration of Action : 20-60 minutes.
  • Protein Binding : Approximately 45%.
  • Metabolism : Primarily hepatic .

Clinical Applications

This compound is indicated for:

  • Treatment of acute hypotensive states, particularly during spinal anesthesia.
  • Management of hypotension due to hemorrhage, medication reactions, surgical complications, and shock associated with brain injuries .

Efficacy and Safety in Clinical Studies

A variety of studies have evaluated the efficacy and safety of this compound in different patient populations. Key findings include:

  • Peripheral Infusion Study :
    • A study involving 273 patients demonstrated that peripheral this compound infusion reversed hypotension in 80.6% of cases. The target blood pressure was achieved 73.4% of the time during the infusion period .
  • Dose-dependent Study :
    • In a randomized double-blinded study with 100 patients undergoing surgery, it was found that increasing the infusion rate of this compound significantly decreased the incidence of hypotension .
  • Comparison with Norepinephrine :
    • A prospective cohort study compared this compound to norepinephrine in septic shock patients. It showed no significant changes in hemodynamic variables when switching from norepinephrine to this compound, indicating comparable efficacy in maintaining mean arterial pressure .

Case Study 1: Chronic Treatment Effects

In an animal model, chronic treatment with this compound resulted in a decrease in tissue noradrenaline concentrations while maintaining normal cold-induced noradrenaline secretion. This suggests that despite depleting sympathetic nerve stores, this compound does not impair physiological responses under stress conditions .

Case Study 2: Hemodynamic Stability

In critically ill patients receiving this compound for hypotension management, adverse events were minimal and resolved with local treatment. This highlights the drug's safety profile when administered appropriately .

Summary Table of Key Findings

Study TypePopulationOutcome EvaluatedKey Findings
Peripheral Infusion Study273 patientsHemodynamic responseReversed hypotension in 80.6% cases; target BP achieved 73.4%
Dose-dependent Study100 surgical patientsIncidence of hypotensionDecreased incidence with higher infusion rates
Norepinephrine Comparison10 septic shock patientsHemodynamic variablesNo significant changes when switching from norepinephrine

Q & A

(Basic) What are the key pharmacological mechanisms of metaraminol, and how can researchers experimentally validate its adrenergic activity?

This compound acts as a sympathomimetic amine, primarily stimulating α₁-adrenergic receptors to induce vasoconstriction and increase blood pressure. To validate its adrenergic activity, researchers can:

  • Use in vitro models (e.g., isolated rat aortic rings) to measure contractile responses to this compound, with and without α₁-adrenergic antagonists like prazosin .
  • Conduct radioligand binding assays to quantify receptor affinity.
  • Compare hemodynamic responses (e.g., blood pressure, heart rate) in animal models under controlled hypovolemic or septic shock conditions .

(Advanced) How should researchers design a comparative clinical trial to evaluate this compound’s non-inferiority to norepinephrine in septic shock management?

Key methodological considerations:

  • Population : Elderly patients with septic shock (MAP <65 mmHg) to assess renal outcomes .
  • Intervention : Fixed-dose this compound infusion vs. norepinephrine, with titration protocols standardized for MAP targets.
  • Outcomes : Primary—28-day mortality; Secondary—urine output, serum creatinine, need for renal replacement therapy .
  • Statistical Analysis : Non-inferiority margin (e.g., Δ <10% mortality), Cox proportional hazards models for survival, and repeated-measures ANOVA for renal biomarkers .

(Basic) What analytical methods are recommended for quantifying this compound and its impurities in pharmaceutical formulations?

  • HPLC-UV : Use a C18 column with mobile phase (e.g., 0.1% trifluoroacetic acid:acetonitrile) for quantifying this compound bitartrate (retention time ~8.2 min) .
  • LC-MS/MS : For trace impurity analysis (e.g., Impurity 40 [82499-20-5], structural analogs) with LOQ <0.1% .
  • pH-Dependent Extraction : Assess purity via liquid-liquid extraction at pH 9.6, where this compound’s neutral form maximizes organic phase partitioning .

(Advanced) How can conflicting data on this compound’s renal effects be resolved in preclinical vs. clinical studies?

  • Preclinical Models : Monitor renal blood flow via laser Doppler in rodent sepsis models, controlling for fluid resuscitation .
  • Clinical Data : Perform subgroup analyses by age, baseline creatinine, and concomitant vasopressors. For example, this compound improved urine output in elderly septic patients but may not generalize to younger cohorts .
  • Meta-Analysis : Pool data from trials comparing this compound with catecholamines, adjusting for confounders (e.g., fluid balance, comorbidities) using multivariate regression .

(Basic) What are the critical parameters for optimizing this compound’s stability in infusion solutions?

  • pH : Stabilize solutions at pH 4.0–5.0 to prevent degradation (avoid alkaline conditions) .
  • Temperature : Store at 2–8°C; avoid prolonged exposure to >25°C during infusion .
  • Compatibilities : Test with common IV fluids (e.g., 0.9% saline, 5% dextrose) using stability-indicating HPLC methods .

(Advanced) How can researchers assess this compound’s potential for tachyphylaxis in prolonged use?

  • In Vitro : Measure cyclic AMP accumulation in adrenergic receptor-transfected cells after repeated this compound exposure.
  • Clinical Protocol : Titrate doses incrementally in critically ill patients, monitoring MAP response decay over 48–72 hours. Use pharmacodynamic modeling to estimate receptor desensitization rates .
  • Biomarkers : Track plasma catecholamines (e.g., norepinephrine) to assess compensatory secretion .

(Basic) What ethical and methodological standards apply when studying this compound in obstetric populations?

  • Ethics : Prioritize fetal safety—exclude pregnancies <24 weeks, monitor fetal heart rate during cesarean sections .
  • Design : Double-blind RCTs with umbilical arterial pH as a primary neonatal outcome .
  • Dosing : Limit bolus doses (e.g., 0.5 mg IV) to avoid hypertensive crises .

(Advanced) What computational approaches predict this compound’s interaction with adrenergic receptor subtypes?

  • Molecular Docking : Simulate binding to α₁A vs. α₁B receptors using crystal structures (PDB IDs: 7SK2, 7SK3).
  • MD Simulations : Analyze binding stability over 100-ns trajectories in explicit solvent models .
  • QSAR Models : Corinate substituent effects (e.g., hydroxyl group position) with vasopressor efficacy .

(Basic) How should researchers mitigate confounding variables when analyzing this compound’s hemodynamic effects?

  • Control Groups : Include sham-operated animals or placebo-treated patients.
  • Covariates : Adjust for baseline MAP, fluid intake, and concurrent medications (e.g., β-blockers) .
  • Randomization : Stratify by shock etiology (e.g., septic vs. hypovolemic) .

(Advanced) What strategies validate this compound’s enantiomeric purity in synthetic pathways?

  • Chiral HPLC : Use a Chirobiotic T column to resolve R- and S-metaraminol (Impurities 42–43) .
  • Circular Dichroism : Confirm enantiomeric excess (>99%) by comparing optical rotation with reference standards .
  • Enzymatic Resolution : Test α-chymotrypsin for kinetic resolution of racemic mixtures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Metaraminol
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Metaraminol

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